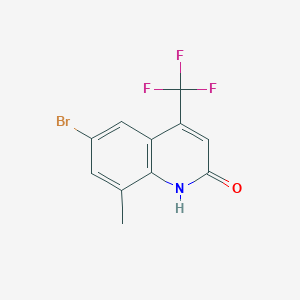

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.

Methylation: Addition of a methyl group at the 8th position.

Trifluoromethylation: Introduction of the trifluoromethyl group at the 4th position.

Cyclization: Formation of the quinolin-2(1H)-one core structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Reduction of the quinoline ring.

Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or trifluoromethyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at the bromine or trifluoromethyl positions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that quinoline derivatives, including 6-bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial strains .

1.2 Anti-Malarial Drug Development

The compound serves as a precursor in the synthesis of anti-malarial agents. Notably, it is involved in the preparation of mefloquine, a widely used drug against malaria caused by Plasmodium falciparum. The synthetic routes involving quinoline derivatives are crucial for developing effective treatments against malaria, particularly in regions facing drug resistance issues .

1.3 Potential Anti-Cancer Properties

Emerging studies suggest that quinoline derivatives may possess anti-cancer properties. The structural modifications introduced by bromine and trifluoromethyl groups could enhance the compound's ability to inhibit cancer cell proliferation. Research is ongoing to evaluate its efficacy against various cancer cell lines, aiming to elucidate its mechanism of action and therapeutic potential .

Synthetic Methodologies

2.1 Synthesis of Quinoline Derivatives

This compound is synthesized through several methodologies, including the Knorr synthesis. This process allows for the formation of quinoline derivatives from readily available starting materials, making it a valuable compound in organic synthesis . The efficiency and yield of these synthetic routes are critical for scaling up production for pharmaceutical applications.

2.2 Use as a Building Block

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique functional groups facilitate further chemical modifications, enabling the development of novel compounds with tailored properties for specific applications .

Material Science Applications

3.1 Fluorescent Materials

The incorporation of trifluoromethyl groups into quinoline structures has been explored for developing fluorescent materials. These compounds can exhibit unique optical properties that are useful in various applications, including sensors and imaging agents . The photophysical characteristics of this compound are being investigated to assess their viability in optoelectronic devices.

3.2 Coordination Chemistry

The ability of quinolines to form complexes with metal ions makes them suitable candidates for coordination chemistry studies. Such complexes can have applications in catalysis and materials science, where metal-organic frameworks (MOFs) are increasingly being utilized for gas storage and separation technologies .

Case Studies

Mecanismo De Acción

The mechanism of action for 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromoquinolin-2(1H)-one: Lacks the methyl and trifluoromethyl groups.

8-Methylquinolin-2(1H)-one: Lacks the bromine and trifluoromethyl groups.

4-(Trifluoromethyl)quinolin-2(1H)-one: Lacks the bromine and methyl groups.

Uniqueness

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of bromine, methyl, and trifluoromethyl groups, may influence its reactivity and biological interactions.

The molecular formula of this compound is C11H7BrF3NO, with a molar mass of approximately 306.08 g/mol. The compound is known for its stability and solubility under various conditions, making it suitable for further biological evaluations .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and metabolic stability, which are critical for its potential therapeutic effects. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be elucidated .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain quinolinones exhibited significant activity against Mycobacterium tuberculosis, suggesting that similar compounds might also show efficacy against resistant strains .

Anticancer Properties

The anticancer potential of quinoline derivatives has been widely studied. In vitro evaluations have shown that various quinoline-based compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. Specific studies on related compounds suggest that they may act by inhibiting topoisomerases or inducing oxidative stress in cancer cells .

Case Studies

Case Study 1: Antimycobacterial Activity

A series of quinolinone-thiosemicarbazone derivatives were synthesized and evaluated for their activity against M. tuberculosis. The results indicated that compounds structurally related to this compound exhibited promising antimycobacterial activity, with some derivatives outperforming standard treatments like isoniazid .

Case Study 2: Anticancer Evaluation

In a study focusing on the anticancer properties of quinoline derivatives, several compounds were tested against various cancer cell lines. The findings revealed that certain structural modifications significantly enhanced cytotoxicity, indicating that this compound could serve as a lead compound for further development in anticancer research .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromoquinolin-2(1H)-one | Lacks methyl and trifluoromethyl groups | Moderate antimicrobial activity |

| 8-Methylquinolin-2(1H)-one | Lacks bromine and trifluoromethyl groups | Limited anticancer properties |

| 4-(Trifluoromethyl)quinolin-2(1H)-one | Lacks bromine and methyl groups | Exhibits some antimicrobial effects |

The unique combination of bromine, methyl, and trifluoromethyl groups in this compound may confer enhanced biological activity compared to these structurally similar compounds.

Propiedades

IUPAC Name |

6-bromo-8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c1-5-2-6(12)3-7-8(11(13,14)15)4-9(17)16-10(5)7/h2-4H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMITHZXPDYPGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.